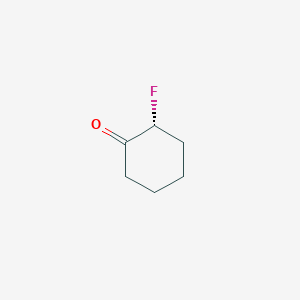

(2R)-2-fluorocyclohexan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-fluorocyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO/c7-5-3-1-2-4-6(5)8/h5H,1-4H2/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYOFTVCYSPHPG-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(=O)[C@@H](C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2r 2 Fluorocyclohexan 1 One

Enantioselective Fluorination Approaches

Enantioselective fluorination represents the most direct approach to introduce a fluorine atom at a specific stereocenter. These methods often involve the reaction of a prochiral enolate or its equivalent with an electrophilic fluorine source in the presence of a chiral catalyst.

Asymmetric Electrophilic Fluorination

Asymmetric electrophilic fluorination involves the use of a chiral catalyst to control the facial selectivity of the attack of an electrophilic fluorine source on a prochiral enolate or enamine intermediate.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic and expensive metals. Cinchona alkaloids and their derivatives have been extensively used as catalysts for a variety of asymmetric transformations, including fluorination reactions. Bifunctional Cinchona alkaloid-derived thiourea (B124793) catalysts are particularly effective as they can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding and Brønsted base catalysis. caltech.edu

In the context of synthesizing fluorinated cyclohexanones, these catalysts have been employed in reactions that establish the stereochemistry at the fluorine-bearing carbon. For instance, a one-pot fluorination and organocatalytic Robinson annulation sequence has been developed for the asymmetric synthesis of 6-fluorocyclohex-2-en-1-ones. researchgate.netnih.gov In this process, a β-ketoester is first fluorinated, and the resulting intermediate undergoes a Michael addition to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. The stereocenters are established during the Michael addition step, promoted by a Cinchona alkaloid amine catalyst, leading to fluorinated cyclohexanones with high enantioselectivity (up to 99% ee) and diastereoselectivity (up to 20:1 dr). researchgate.net Although this example leads to a cyclohexenone, it demonstrates the utility of these catalysts in creating chiral fluorinated six-membered rings.

Table 1: Organocatalytic Asymmetric Synthesis of Fluorinated Cyclohexenones

| Entry | Michael Acceptor | Catalyst | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|

| 1 | Chalcone 6a | cat-1 | 75 | 10:1 | 97 |

| 2 | Chalcone 6b | cat-1 | 80 | 12:1 | 99 |

| 3 | Chalcone 6c | cat-1 | 78 | 15:1 | 98 |

Data sourced from a one-pot fluorination and cinchona alkaloid amine-promoted organocatalytic Robinson sequence. researchgate.net

Transition metal catalysis offers a complementary approach to organocatalysis for asymmetric fluorination. Palladium complexes, in particular, have been successfully used to catalyze the enantioselective fluorination of various carbonyl compounds. These reactions typically involve the formation of a chiral palladium enolate, which then reacts with an electrophilic fluorine source.

The development of chiral ligands is crucial for achieving high enantioselectivity in these transformations. For instance, novel chiral palladium complexes have been used for the enantioselective fluorination of β-ketoesters, including cyclic substrates, with excellent enantioselectivities (83-94% ee). nih.gov The reaction proceeds efficiently in environmentally benign solvents like ethanol. While direct asymmetric C-H fluorination of cyclohexanone (B45756) remains a challenge, the palladium-catalyzed fluorination of related cyclic β-ketoesters demonstrates the potential of this methodology for accessing chiral fluorinated cyclohexanone derivatives. The choice of chiral ligand, often a phosphine-based ligand, is critical in controlling the stereochemical outcome of the reaction.

The choice of the fluorine source is a critical aspect of any electrophilic fluorination reaction. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used electrophilic fluorinating agent due to its stability, ease of handling, and high reactivity. nih.govthe-innovation.org It is a salt that is soluble in many polar organic solvents and is compatible with a wide range of reaction conditions.

In the context of the organocatalytic and metal-catalyzed methods described above, Selectfluor® is the most commonly employed reagent for the introduction of the fluorine atom. researchgate.netnih.gov For example, in the one-pot synthesis of fluorinated cyclohexenones, the fluorination of the starting β-ketoester is achieved using Selectfluor® before the addition of the organocatalyst and the Michael acceptor. researchgate.net Similarly, in palladium-catalyzed fluorinations, Selectfluor® acts as the terminal fluorinating agent that reacts with the chiral palladium enolate intermediate. nih.gov The ability of Selectfluor® to deliver a fluorine cation equivalent under mild conditions makes it an indispensable tool in modern organofluorine chemistry.

Asymmetric Alkylation of Fluorinated Enolates

An alternative strategy for the synthesis of (2R)-2-fluorocyclohexan-1-one involves the asymmetric alkylation of a fluorinated enolate. This approach is conceptually different from asymmetric fluorination, as the fluorine atom is already present in the starting material, and the chirality is introduced by the stereoselective formation of a new carbon-carbon bond.

While the direct asymmetric alkylation of a pre-formed 2-fluorocyclohexanone (B1314666) enolate is not extensively documented, related transformations that achieve a similar outcome have been reported. For instance, a one-pot process involving the fluorination of a β-ketoester followed by an organocatalyzed Michael addition to an α,β-unsaturated aldehyde or ketone can be viewed as a form of asymmetric alkylation of a fluorinated nucleophile. researchgate.net In this sequence, the fluorinated β-ketoester acts as the enolate equivalent, and its addition to the Michael acceptor is the stereochemistry-determining step. This method allows for the construction of fluorinated cyclohexanone derivatives with high enantiomeric and diastereomeric purity.

Fluorination of Chiral Enamide Precursors

A more recent and highly effective method for the synthesis of optically enriched α-fluoro-ketones involves the fluorination of chiral enamides. nih.gov In this approach, a chiral auxiliary is used to direct the stereochemical outcome of the fluorination reaction.

The process begins with the synthesis of a chiral enamide derived from cyclohexanone and a chiral amine. This enamide then undergoes a highly π-facial and regioselective fluorination using an electrophilic fluorine source like Selectfluor® or N-fluorobenzenesulfonimide (NFSI). nih.gov The reaction proceeds through a β-fluoro-iminium cationic intermediate, which is then trapped with water. The resulting N,O-hemiacetal is typically not isolated but is directly hydrolyzed to afford the optically enriched 2-fluorocyclohexanone. This method has been shown to produce this compound in good yield and with high enantiomeric ratios. nih.gov

Table 2: Asymmetric Fluorination of a Trisubstituted Enamide

| Entry | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | er |

|---|---|---|---|---|---|

| 1 | Selectfluor® | CH3CN | 25 | 75 | 95:5 |

Data sourced from the fluorination of a chiral enamide precursor to yield optically enriched 2-fluorocyclohexanone. nih.gov

Hemiketal Fluorination Strategies

The synthesis of α-fluoroketones can be approached through various intermediates, with hemiketals representing a potential, albeit less commonly documented, pathway for the direct precursor to this compound. This strategy involves the formation of a hemiketal from the parent cyclohexanone, followed by a deoxofluorination reaction to introduce the fluorine atom.

The general principle relies on the conversion of the carbonyl group of cyclohexanone into a hemiketal by reacting it with an alcohol in the presence of an acid or base catalyst. This intermediate possesses a hydroxyl group that can then be targeted for fluorination. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues are capable of converting hydroxyl groups into fluorine atoms.

While this approach is mechanistically plausible, direct fluorination of ketone enolates or silyl (B83357) enol ethers is more frequently employed for the synthesis of α-fluoroketones. The hemiketal strategy is more commonly associated with the synthesis of fluorinated sugars and other complex molecules where a hemiacetal or hemiketal moiety is naturally present or easily formed. For simple cyclic ketones like cyclohexanone, achieving high stereoselectivity through a transient hemiketal intermediate presents significant challenges, including controlling the equilibrium between the ketone, hemiketal, and other potential side products.

Kinetic Resolution Techniques for Enantiomeric Enrichment

To obtain the enantiomerically pure this compound from a racemic mixture of 2-fluorocyclohexan-1-one, kinetic resolution is a powerful strategy. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.

Biocatalytic Kinetic Resolution (e.g., Lipase-catalyzed transesterification)

Biocatalytic kinetic resolution using enzymes, particularly lipases, is a highly effective method for the enantiomeric enrichment of chiral molecules. While direct kinetic resolution of 2-fluorocyclohexan-1-one is not extensively detailed, the resolution of its corresponding alcohol, 2-fluorocyclohexanol, is a common and effective strategy. The process typically involves the reduction of racemic 2-fluorocyclohexan-1-one to produce racemic 2-fluorocyclohexanol, which is then resolved. The resolved alcohol enantiomer can then be oxidized back to the enantiopure ketone.

The resolution of racemic 2-substituted cycloalkanols via lipase-catalyzed asymmetric acylation is a well-established technique. nih.gov Lipases such as Lipase PS from Pseudomonas cepacia and Novozym 435 from Candida antarctica have demonstrated high enantioselectivity in these reactions. nih.gov The process involves the selective acylation of one enantiomer of the alcohol, leaving the other unreacted.

A general principle, often referred to as the Kazlauskas rule, predicts the stereopreference of many lipases. For secondary alcohols, the enantiomer with the (R)-configuration at the alcohol-bearing carbon is typically acylated faster. nih.gov This allows for the separation of the acylated (R)-enantiomer from the unreacted (S)-enantiomer.

The effectiveness of this resolution is influenced by several factors, including the choice of lipase, the acylating agent (vinyl acetate (B1210297) is common), and the solvent. nih.gov High enantioselectivity (E > 200) has been observed for various 2-substituted cyclohexanols. nih.gov

Table 1: Representative Lipase-Catalyzed Kinetic Resolution of 2-Substituted Cycloalkanols

| Substrate | Lipase | Acylating Agent | Solvent | Outcome |

|---|---|---|---|---|

| rac-2-Cyanocyclohexanol | Lipase PS | Vinyl Acetate | Diisopropyl Ether | High Enantioselectivity (E > 200) |

| rac-2-Dialkylaminomethylcyclohexanol | Novozym 435 | Vinyl Acetate | Diethyl Ether | High Enantioselectivity (E > 200) |

| rac-2-Methylhydrazinocyclohexanol (Boc-protected) | Lipase PS | Vinyl Acetate | Diisopropyl Ether | High Enantioselectivity (E > 200) |

This table presents data for analogous compounds to illustrate the general applicability and effectiveness of the biocatalytic kinetic resolution method for 2-substituted cyclohexanol (B46403) derivatives. nih.gov

Chromatographic Resolution

Chromatographic resolution, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), is a primary method for both analytical and preparative separation of enantiomers. csfarmacie.cz This technique separates the enantiomers of a racemic mixture based on their differential interactions with a chiral stationary phase. sigmaaldrich.com

For the separation of (2R)- and (2S)-2-fluorocyclohexan-1-one, several types of CSPs could be employed:

Polysaccharide-based CSPs: Columns such as Chiralpak® and Chiralcel®, which use derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and effective for a broad range of racemates, including ketones. The separation mechanism involves interactions such as hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide structure.

Cyclodextrin-based CSPs: These phases use cyclodextrins, which are chiral, cyclic oligosaccharides, to form temporary inclusion complexes with the analyte enantiomers. csfarmacie.cz The differing stability of the diastereomeric complexes formed between each enantiomer and the cyclodextrin (B1172386) allows for their separation. sigmaaldrich.com

The choice of mobile phase is crucial for achieving good resolution. For polysaccharide-based columns, mixtures of hexane/isopropanol (B130326) or other normal-phase eluents are common. For cyclodextrin-based columns, reversed-phase or polar organic modes might be used. csfarmacie.czsigmaaldrich.com The development of a specific separation method would involve screening various combinations of CSPs and mobile phases to optimize selectivity and resolution for 2-fluorocyclohexan-1-one.

Historical Development of Stereoselective Fluorination of Cyclohexanone Derivatives

The development of methods for the stereoselective synthesis of α-fluoroketones has been a significant area of research in organofluorine chemistry. The journey has progressed from early methods with harsh reagents to sophisticated catalytic asymmetric strategies.

The earliest advances in asymmetric fluorination often relied on transition metal catalysis. In the early 2000s, pioneering work demonstrated the use of chiral palladium and nickel complexes to catalyze the fluorination of β-ketoesters, which are structurally related to ketone enolates. nih.govacs.org For instance, Sodeoka and colleagues developed chiral palladium-BINAP complexes that could achieve high enantioselectivity in the fluorination of β-ketoesters using N-fluorobenzenesulfonimide (NFSI). nih.gov These metal-catalyzed approaches provided a crucial proof-of-concept for catalytic asymmetric fluorination involving enolate intermediates. acs.org

A major paradigm shift occurred with the rise of organocatalysis. The development of enamine catalysis, in particular, offered a metal-free alternative for the activation of carbonyl compounds. princeton.edu However, the enantioselective fluorination of simple ketones proved to be a significant challenge. A breakthrough was reported by MacMillan and colleagues, who developed a primary amine catalyst derived from a cinchona alkaloid. princeton.edu This catalyst could activate cyclic ketones, including cyclohexanone, through the formation of a chiral enamine intermediate, which then reacted with an electrophilic fluorine source like NFSI to yield α-fluoroketones with high enantioselectivity. princeton.edu

Further advancements have included the development of dual-catalysis systems. For example, a combination of chiral anion phase-transfer catalysis and enamine catalysis has been used for the asymmetric fluorination of α-branched cyclohexanones, allowing for the creation of quaternary fluorine-containing stereocenters with high enantioselectivity. acs.org This dual approach demonstrates the ongoing refinement of catalytic systems to tackle increasingly complex stereochemical challenges in fluorination chemistry. acs.org

Table 2: Timeline of Key Developments in Asymmetric α-Fluorination of Ketones & Derivatives

| Year | Development | Catalyst Type | Key Features |

|---|---|---|---|

| Early 2000s | Enantioselective fluorination of β-ketoesters | Chiral Palladium-BINAP complexes | First highly enantioselective metal-catalyzed fluorinations of ketone surrogates. nih.gov |

| 2005 | Enantioselective fluorination of β-ketoesters | Chiral Nickel-DBFOX complexes | Achieved extremely high levels of enantioselectivity for substrates capable of two-point binding. nih.govacs.org |

| 2011 | First highly enantioselective α-fluorination of ketones | Cinchona alkaloid-derived primary amine | Landmark development in organocatalysis, enabling direct asymmetric fluorination of simple cyclic ketones via enamine activation. princeton.edu |

Reactivity and Mechanistic Investigations of 2r 2 Fluorocyclohexan 1 One

Fundamental Reaction Pathways

The chemical behavior of (2R)-2-fluorocyclohexan-1-one is characterized by the interplay between the electrophilic carbonyl carbon and the carbon atom bearing the fluorine substituent. This leads to a variety of possible transformations under different reaction conditions.

Nucleophilic Addition to the Carbonyl Group

Nucleophilic addition to the carbonyl group is a cornerstone of ketone chemistry. In this compound, the inductive electron-withdrawing effect of the α-fluorine atom is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. However, stereoelectronic factors can also play a crucial role in modulating this reactivity.

Common nucleophiles such as Grignard reagents and organolithium compounds are expected to add to the carbonyl group, leading to the formation of tertiary alcohols. The stereochemical outcome of such additions is influenced by the steric hindrance posed by the fluorine atom and the cyclohexyl ring, as well as potential chelation effects involving the magnesium or lithium cation.

For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would proceed via attack on the carbonyl carbon to form a magnesium alkoxide intermediate, which upon acidic workup, would yield the corresponding tertiary alcohol. The approach of the nucleophile is generally favored from the less hindered face of the ketone.

Organocuprates, often referred to as Gilman reagents, are known for their propensity to undergo 1,4-conjugate addition to α,β-unsaturated ketones. While this compound is a saturated ketone, the principles of "soft" and "hard" nucleophiles are still relevant. Hard nucleophiles, like Grignard reagents, typically favor direct addition to the carbonyl (1,2-addition).

Nucleophilic Substitution at the Fluorine-Bearing Carbon

Direct nucleophilic substitution of the fluorine atom in α-fluoro ketones is a challenging transformation due to the strength of the carbon-fluorine bond. Simple SN2 reactions at the fluorine-bearing carbon are not commonly observed. However, under basic conditions, α-halo ketones can undergo the Favorskii rearrangement.

The Favorskii rearrangement involves the formation of a cyclopropanone (B1606653) intermediate via intramolecular nucleophilic attack of an enolate. Subsequent nucleophilic attack on the cyclopropanone by a base (e.g., hydroxide (B78521) or alkoxide) leads to a ring-opening and the formation of a carboxylic acid derivative with a rearranged carbon skeleton. In the case of cyclic α-halo ketones like 2-fluorocyclohexanone (B1314666), this rearrangement results in a ring contraction. For example, treatment with a base like sodium hydroxide could lead to the formation of cyclopentanecarboxylic acid.

The mechanism is thought to initiate with the abstraction of a proton from the α'-carbon (C6) to form an enolate. This enolate then displaces the fluoride (B91410) ion in an intramolecular SN2 reaction to form a bicyclic cyclopropanone. The hydroxide nucleophile then attacks the carbonyl carbon of the cyclopropanone, leading to the collapse of the ring and formation of the more stable carbanion, which is then protonated.

Oxidation Reactions (e.g., to fluorinated cyclohexanone (B45756) derivatives)

The oxidation of this compound can lead to the formation of various fluorinated derivatives. A significant oxidation reaction for cyclic ketones is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone (a cyclic ester). wikipedia.orgnih.govpitt.eduorganic-chemistry.orgsigmaaldrich.com This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. wikipedia.orgsigmaaldrich.com

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the adjacent carbon atoms. The group that is better able to stabilize a positive charge preferentially migrates. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org

In the case of 2-fluorocyclohexanone, the two potential migrating groups are the fluorinated methine (C2) and the methylene (B1212753) group (C6). The strong electron-withdrawing nature of the fluorine atom is expected to destabilize any developing positive charge on the adjacent carbon, thereby significantly reducing the migratory aptitude of the C2 carbon. adichemistry.com Consequently, the methylene group (C6) is expected to migrate preferentially, leading to the formation of 7-fluorooxepan-2-one. This regioselectivity is governed by stereoelectronic effects, where the migrating group must be anti-periplanar to the O-O bond of the peroxy acid intermediate. wikipedia.orgpitt.edu

Reduction Reactions (e.g., to fluorinated cyclohexanol)

The reduction of the carbonyl group in this compound yields (1S,2R)- or (1R,2R)-2-fluorocyclohexan-1-ol. The stereochemical outcome of this reduction is highly dependent on the nature of the reducing agent and the steric and electronic environment of the ketone.

Hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are commonly employed for this transformation. The delivery of the hydride ion can occur from either the axial or equatorial face of the cyclohexanone ring, leading to the formation of diastereomeric alcohols.

Bulky reducing agents, such as L-selectride (lithium tri-sec-butylborohydride), generally exhibit high stereoselectivity, favoring attack from the less sterically hindered equatorial face to produce the axial alcohol. chem-station.com Conversely, smaller reducing agents like sodium borohydride may show lower selectivity, with the product ratio being influenced by factors such as torsional strain and stereoelectronic effects in the transition state.

The relative stereochemistry of the resulting fluorocyclohexanol can be influenced by intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the fluorine atom.

| Reducing Agent | Diastereomeric Ratio (axial-OH : equatorial-OH) |

| Sodium Borohydride (NaBH₄) | Varies with solvent and temperature |

| L-Selectride | High preference for axial alcohol |

| K-Selectride | High preference for axial alcohol |

Stereoelectronic Effects and Reactivity Modulation

The fluorine atom at the α-position to the carbonyl group exerts profound stereoelectronic effects that modulate the reactivity of this compound in a manner that is not solely dictated by its inductive effect.

Influence of the α-Fluorine Atom on Carbonyl Reactivity and SN2 Substitution

While the strong electron-withdrawing nature of fluorine is expected to increase the reactivity of the carbonyl group towards nucleophiles, studies on α-halo ketones have revealed a more complex scenario. Research has shown that α-fluoro ketones can be slightly less reactive towards nucleophilic addition (e.g., borohydride reduction) than their α-chloro and α-bromo counterparts. beilstein-journals.orgnih.gov This counterintuitive finding is attributed to conformational effects. beilstein-journals.orgnih.govbrighton.ac.uk

In the context of nucleophilic substitution, while the α-halogen activates the carbon for SN2 displacement, the exceptional strength of the C-F bond makes fluoride a poor leaving group in simple substitution reactions. Therefore, reactions like the Favorskii rearrangement, which proceed through an alternative mechanism not requiring direct fluoride displacement in the rate-determining step, become more plausible pathways for substitution-type products.

Conformational Effects on Reactivity (e.g., C-X bond orthogonality)

The reactivity of α-halogenated ketones, including this compound, is significantly influenced by their conformational preferences. Studies on the relative reactivity of various α-halogenated ketones towards borohydride reduction have revealed that α-fluoro ketones are slightly less reactive than their α-chloro and α-bromo counterparts. beilstein-journals.orgbrighton.ac.uk This observation is contrary to what would be predicted based on simple electronegativity arguments.

The key to understanding this phenomenon lies in the conformational requirements for optimal reactivity. For efficient orbital overlap, which activates both the carbonyl group for nucleophilic addition and the C-X bond for substitution, a conformation where the C-X bond is orthogonal (at a 90° angle) to the plane of the carbonyl group is favored. beilstein-journals.orgnih.gov However, computational studies suggest that for α-fluoro ketones, this reactive conformation is energetically disfavored compared to the corresponding chloro and bromo derivatives. beilstein-journals.orgbrighton.ac.uk The higher energy barrier to access this reactive conformation in fluoro ketones can explain their slightly lower than expected reactivity in reactions like borohydride reduction. beilstein-journals.org

In cyclic systems like 2-fluorocyclohexanone, the fluorine atom can occupy either an axial or an equatorial position. The conformational equilibrium is governed by a combination of steric and stereoelectronic effects. researchgate.net Generally, for 2-halocyclohexanones, the axial conformation is thermodynamically favored due to favorable orbital interactions, such as electron donation from nonbonding and C–X orbitals to the π* antibonding orbital of the carbonyl group. researchgate.net However, the specific conformational preferences of this compound and how they directly translate to its reactivity in various reactions remain an area of active investigation.

Specific Mechanistic Studies

A novel and environmentally benign approach for the defluorination of α-fluoroketones involves the use of biocatalysts, specifically transaminases (TAs). researchgate.netchemistryviews.orgyork.ac.uk These enzymes, which typically catalyze the transfer of an amino group, have been found to exhibit a promiscuous hydrodefluorination activity. researchgate.netwhiterose.ac.ukuni-graz.at This biocatalytic process effectively cleaves the strong C-F bond in aliphatic compounds, a transformation that is often challenging to achieve with traditional chemical methods. researchgate.netyork.ac.uk

The reaction, carried out under mild conditions in an aqueous medium, utilizes a stoichiometric amount of an amine, such as 2-propylamine, as the reagent. researchgate.netchemistryviews.org The transaminase from Chromobacterium violaceum and Arthrobacter sp. have demonstrated excellent conversions in the hydrodefluorination of a series of α-fluoroketones. researchgate.netyork.ac.ukwhiterose.ac.uk The process is not only efficient but can also be performed in a regio- or stereoselective manner. researchgate.net

The proposed mechanism for this transaminase-catalyzed hydrodefluorination involves the α-fluoroketone reacting with pyridoxamine (B1203002) phosphate (B84403) (PMP), the cofactor of the transaminase, to form a ketimine adduct. This adduct then isomerizes and subsequently loses a fluoride ion to generate an intermediate which, upon hydrolysis, yields the defluorinated ketone, ammonia, and hydrogen fluoride as by-products. whiterose.ac.uk

Table 1: Transaminase-catalyzed Hydrodefluorination of α-Fluoroketones

| Enzyme Source | Amine Donor | Conversion (%) |

|---|---|---|

| Chromobacterium violaceum TA | 2-Propylamine | >99 |

| Arthrobacter sp. TA | 2-Propylamine | High |

Data compiled from studies on various α-fluoroketones. researchgate.netwhiterose.ac.uk

The photoreactivity of ketones is a well-established area of organic chemistry, and the introduction of an α-fluoro substituent can significantly alter the photochemical pathways. While specific studies on the photoreactivity of this compound are not extensively detailed in the provided context, general principles of α-fluorinated ketone photoreactivity can be inferred. The high electronegativity of fluorine can influence the energy levels of the molecular orbitals involved in photochemical excitations and subsequent reactions, such as Norrish Type I and Type II processes. The C-F bond itself can also be a site of photochemical activity, potentially leading to radical intermediates and unique rearrangement or fragmentation products. Further research is needed to fully elucidate the specific photochemical behavior of this compound.

The formation of this compound via fluorination of cyclohexanone is intrinsically linked to the principles of keto-enol tautomerism. oregonstate.eduyoutube.com Ketones with α-hydrogens exist in equilibrium with their enol tautomers. oregonstate.edulibretexts.orglibretexts.org This equilibrium, though typically favoring the keto form, is crucial for α-functionalization reactions. oregonstate.edulibretexts.org

Fluorination reactions of ketones can proceed via either the enol or the enolate intermediate. The reaction conditions, particularly the presence of acid or base catalysts, determine the predominant pathway. oregonstate.edu In the presence of a base, the more acidic α-proton is removed to form a resonance-stabilized enolate, which then acts as a nucleophile, attacking an electrophilic fluorine source. libretexts.org Acid catalysis, on the other hand, promotes the formation of the enol tautomer, which then reacts with the fluorinating agent. oregonstate.edulibretexts.org The regioselectivity of fluorination in unsymmetrical ketones is dictated by the relative stability of the possible enol or enolate intermediates. For cyclohexanone, the two α-positions are equivalent, simplifying the regiochemical outcome.

The presence of a fluorine atom at the α-position can, in turn, influence the keto-enol equilibrium of the resulting α-fluoroketone. For instance, α-amino α'-fluoro ketones have been shown to be unstable, readily undergoing enolization towards the amino group, followed by fluoride expulsion. nih.gov While this specific example involves an additional amino group, it highlights the potential for the fluorine substituent to impact the tautomeric landscape. In the case of trifluoromethyl-β-diketones, the equilibrium is shifted significantly towards the enol forms. researchgate.net

While not directly a reaction of this compound, the principles of hydrogen bonding catalysis in nucleophilic fluorination are highly relevant to its synthesis and the broader context of C-F bond formation. Controlling the regioselectivity of nucleophilic fluorination reactions can be a significant challenge. nih.gov Recent studies have demonstrated that hydrogen bonding catalysis can be a powerful tool to program the regiochemical outcome of such reactions. nih.govnih.gov

Urea-based catalysts, acting as hydrogen-bond donors, can modulate the charge density of the fluoride nucleophile. nih.govnih.gov This modulation directly influences the kinetic regioselectivity in the fluorination of dissymmetric electrophiles. nih.gov By forming a hydrogen-bonded complex with the fluoride ion, the catalyst can alter its nucleophilicity and steric profile, thereby directing it to a specific site on the substrate. acs.orgdigitellinc.com

Furthermore, hydrogen bonding catalysis has been shown to facilitate a thermodynamically controlled regiochemical editing process, involving C-F bond scission followed by a fluoride rebound. nih.govnih.gov These findings open new avenues for accessing different regioisomers of fluoro-organic compounds from a single precursor, a concept with significant implications for asymmetric synthesis. nih.govnih.gov

The activation and cleavage of the robust C-F bond is a formidable challenge in organic synthesis. beilstein-journals.org Nickel catalysis has emerged as a promising strategy for achieving this transformation, including in the context of hydrodefluorination and cross-coupling reactions. acs.orgacs.org

Mechanistic studies of nickel-catalyzed hydrodefluorination of compounds containing C(sp³)–F bonds have revealed complex pathways. For trifluoromethylstyrene, a mechanism involving a nickel(II) hydride complex has been elucidated through computational studies. acs.org This process is proposed to occur via ion-pair intermediates and involves a two-state reactivity mechanism with a change in the spin state of the nickel center. acs.org The reaction is initiated by hydride transfer from the nickel complex to the substrate, followed by single-electron transfer and subsequent C-F bond cleavage on the triplet state. acs.org

In other systems, such as the cross-coupling of 2-fluorobenzofurans with arylboronic acids, a mechanism involving the formation of a nickelacyclopropane intermediate from a nickel(0) species is proposed. beilstein-journals.org This is followed by β-fluorine elimination to achieve C-F bond activation. beilstein-journals.org Similarly, nickel(I) complexes have been implicated in the C-F bond activation of geminal difluorocyclopropanes via a radical-based mechanism. rsc.org These studies underscore the versatility of nickel catalysts in promoting C-F bond cleavage through various mechanistic manifolds, which could potentially be applied to the functionalization of this compound.

Conformational Analysis and Stereochemical Considerations of 2 Fluorocyclohexan 1 One

Conformational Preferences and Equilibrium (Axial vs. Equatorial)

The conformational landscape of 2-fluorocyclohexan-1-one is dominated by an equilibrium between two primary chair conformations: one with the fluorine atom in an axial position and the other with the fluorine atom in an equatorial position. The position of this equilibrium is highly sensitive to the surrounding environment, shifting significantly between the gas phase and solution.

In the gas phase, the axial conformer is the more stable and predominant form. nih.govbeilstein-journals.orgresearchgate.net Theoretical calculations and experimental data indicate that the axial population of 2-fluorocyclohexan-one in the gas phase is approximately 64%. nih.govbeilstein-journals.org However, this preference is reversed in solution, where the equatorial conformer becomes significantly more stable. nih.govbeilstein-journals.orgresearchgate.net For instance, in a polar solvent like dimethyl sulfoxide (DMSO), the axial population dramatically decreases to just 2%. nih.govbeilstein-journals.org This solvent-dependent conformational preference underscores the critical role of intermolecular interactions with the solvent in stabilizing the different conformers.

The energetic difference between the axial and equatorial conformers in the vapor phase is relatively small, with the axial conformation being more stable by approximately 0.45 kcal/mol. researchgate.net The preference for the equatorial conformer in solution is a common feature for 2-halocyclohexanones. researchgate.net

| Phase | Predominant Conformer | Axial Population (%) | Equatorial Population (%) |

|---|---|---|---|

| Gas Phase | Axial | ~64% nih.govbeilstein-journals.org | ~36% |

| DMSO Solution | Equatorial | ~2% nih.govbeilstein-journals.org | ~98% |

Intramolecular Interactions Governing Conformation

The conformational equilibrium of 2-fluorocyclohexan-1-one is governed by a delicate balance of several intramolecular interactions, including hydrogen bonding, hyperconjugative effects, electrostatic interactions, and steric effects. nih.govbeilstein-journals.orgnih.gov

Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled non-bonding p-orbital or antibonding σ* or π* orbital, is a significant factor in the conformational analysis of 2-fluorocyclohexan-1-one. nih.govwikipedia.org Specifically, interactions such as σC–H to σ*C–F can influence the conformational properties. nih.govbeilstein-journals.org However, the classic "gauche effect," which often favors a gauche arrangement of electronegative substituents due to hyperconjugative stabilization, does not appear to be the primary driving force for the axial preference in this and related organofluorine heterocycles. nih.govnih.govresearchgate.net While present, these hyperconjugative interactions are often counterbalanced by other, more dominant forces. nih.gov

Electrostatic interactions are a critical determinant of the conformational preferences of 2-fluorocyclohexan-1-one. nih.govnih.gov The carbon-fluorine (C-F) and carbon-oxygen (C=O) bonds are both highly polar. In the equatorial conformer, these two polar bonds are situated in the same plane and are oriented in a similar direction, leading to significant electrostatic repulsion. nih.govbeilstein-journals.org This repulsion destabilizes the equatorial conformer in the gas phase. In a polar solvent, this electrostatic repulsion is significantly attenuated, which contributes to the stabilization of the equatorial conformer in solution. nih.govbeilstein-journals.org The interaction between the α-carbonyl substituent and the C=O bond can occur through a dipolar interaction with the carbonyl oxygen. nih.govbeilstein-journals.org

Dynamic Conformational Processes in the Cyclohexanone (B45756) Ring System

The cyclohexanone ring in 2-fluorocyclohexan-1-one is not static but undergoes dynamic conformational processes, primarily the chair-chair interconversion. This process involves the flipping of the ring from one chair conformation to the other, which results in the interchange of axial and equatorial positions of the substituents. The energy barrier for this ring inversion is influenced by the substituents on the ring. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for studying these dynamic processes. nih.govnih.gov Parameters such as NMR chemical shifts and coupling constants can provide detailed insights into the populations of the different conformers and the kinetics of their interconversion. nih.govnih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure of fluorinated organic molecules. For 2-fluorocyclohexanone (B1314666), DFT calculations are crucial for understanding the delicate balance of forces that determine its conformational preferences and reactivity.

Researchers have employed various functionals, such as ωB97X-D and B3LYP, to model the system. These studies reveal that the electronic nature of the molecule is heavily influenced by the interplay between the inductively electron-withdrawing fluorine atom and the carbonyl group. This interaction dictates the distribution of electron density and the molecular dipole moment, which are key determinants of the molecule's behavior.

Theoretical findings indicate that in the gas phase, the axial conformer of 2-fluorocyclohexanone is favored, with a calculated population of 64%. nih.gov However, this preference shifts dramatically in solution. The equatorial conformer, possessing a larger molecular dipole moment due to the alignment of the C=O and C-F bonds, is better stabilized by polar solvents. nih.gov DFT calculations accurately predict this solvent-dependent equilibrium, showing a decrease in the axial population to just 2% in a high-dielectric medium like DMSO. nih.gov This demonstrates the predictive power of DFT in capturing subtle environmental effects on molecular stability.

These calculations also provide insights into the molecule's reactivity. The energies of the frontier molecular orbitals (HOMO and LUMO) can be computed to predict sites susceptible to nucleophilic or electrophilic attack. The analysis of the electronic structure helps to rationalize the stereochemical outcomes of reactions involving the ketone.

Molecular Modeling and Conformational Landscape Exploration

The conformational landscape of (2R)-2-fluorocyclohexan-1-one is dominated by the equilibrium between two primary chair conformers: one with the fluorine atom in an axial position and the other with the fluorine in an equatorial position. Molecular modeling, primarily through DFT calculations, has been instrumental in exploring the relative energies and populations of these conformers. nih.govnih.gov

In the gas phase, the axial conformer is calculated to be more stable. This preference is contrary to what would be expected based on steric hindrance alone, suggesting that other electronic factors are at play. However, the energy difference between the conformers is typically small, often less than 1 kcal/mol. researchgate.net

Below is an interactive data table summarizing the calculated conformational populations of 2-fluorocyclohexanone in different environments, illustrating the shift from the axial to the equatorial preference with increasing solvent polarity.

| Environment | Dielectric Constant (ε) | Calculated Axial Population (%) | Calculated Equatorial Population (%) |

| Gas Phase | 1 | 64 | 36 |

| Cyclohexane (B81311) | 2.0 | 41 | 59 |

| Chloroform | 4.8 | 30 | 70 |

| Acetonitrile | 37.5 | 16 | 84 |

| DMSO | 46.7 | 2 | 98 |

This data is synthesized from theoretical findings reported in the literature. nih.govacs.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts and coupling constants)

Computational chemistry offers a powerful method for predicting spectroscopic parameters, which can then be compared with experimental data to validate theoretical models and confirm structural assignments. For this compound, the calculation of NMR chemical shifts and spin-spin coupling constants is particularly valuable. nih.govnih.gov

DFT methods can provide accurate predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These calculations help in assigning specific resonances to individual nuclei within the axial and equatorial conformers. The predicted shifts are sensitive to the local electronic environment and the geometry of the molecule, making them a good probe for conformational analysis.

Perhaps more significantly, the calculation of J-coupling constants, particularly the one-bond carbon-fluorine coupling (¹JCF), provides deep insight into the molecule's stereochemistry. nih.gov The magnitude of ¹JCF is known to be dependent on the stereochemical relationship between the fluorine atom and adjacent atoms, a phenomenon known as the Perlin effect. Theoretical calculations can reproduce these effects, providing a link between computed molecular structure and experimentally observed NMR parameters. nih.gov Similarly, three-bond hydrogen-hydrogen coupling constants (³JHH) are governed by the Karplus relationship, which depends on the dihedral angle. Computational models can predict these values, which are then used to estimate the populations of the axial and equatorial conformers in solution, often showing excellent agreement with experimental NMR studies. acs.orgufla.br

| Parameter | Predicted Value (Axial) | Predicted Value (Equatorial) | Experimental Correlation |

| ¹JCF (Hz) | Varies with theory level | Varies with theory level | Manifestation of the Perlin effect, sensitive to stereochemistry. nih.gov |

| ³JHH (Hz) | Dependent on specific H-H dihedral angles | Dependent on specific H-H dihedral angles | Used to estimate conformer populations via the Karplus equation. acs.org |

Analysis of Stereoelectronic Effects via Computational Methods

The conformational preference of 2-fluorocyclohexanone, where the axial conformer is favored in the gas phase, points to the importance of stereoelectronic effects beyond simple sterics. Computational methods, especially Natural Bond Orbital (NBO) analysis, are essential for dissecting these interactions. researchgate.net

NBO analysis partitions the molecular wavefunction into localized orbitals corresponding to bonds and lone pairs, allowing for the quantitative evaluation of stabilizing donor-acceptor interactions. A key stereoelectronic interaction often invoked in fluorinated compounds is hyperconjugation, particularly the anomeric effect, where a lone pair on oxygen or nitrogen donates into an adjacent anti-periplanar σ*C-F orbital.

However, in the case of 2-fluorocyclohexanone, NBO analysis has shown that hyperconjugative interactions, such as σC–H → σ*C–F, play only a secondary role in dictating the conformational isomerism. nih.gov The gauche effect, which might be expected to favor the axial conformation, does not appear to be driven by hyperconjugation in this system. nih.govnih.gov

Instead, computational studies conclude that the conformational equilibrium is primarily governed by more "classical" effects: electrostatic and steric interactions. nih.govnih.gov In the gas phase, the axial conformer is stabilized by minimizing the electrostatic repulsion between the dipoles of the C=O and C-F bonds. In the equatorial conformer, these dipoles are more aligned, leading to greater repulsion, which is only mitigated in polar solvents. nih.gov NBO analysis can quantify these classical interactions, confirming that they are the main forces governing the conformational balance in 2-fluorocyclohexanone and its derivatives. researchgate.net

Applications of 2r 2 Fluorocyclohexan 1 One in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

The utility of (2R)-2-fluorocyclohexan-1-one as a chiral building block stems from its ability to impart both chirality and the unique properties of fluorine into target molecules. Chiral molecules are crucial in pharmaceuticals and material science, as different enantiomers can have vastly different biological activities or physical properties. The synthesis of chiral building blocks is a key step in the development of new drugs, allowing for the optimization of lead compounds.

The presence of the fluorine atom at the C2 position, adjacent to the carbonyl group, influences the ketone's reactivity and provides a handle for further stereoselective transformations. Chemists utilize this pre-existing stereocenter to control the formation of new stereocenters in subsequent reactions, a fundamental strategy in the asymmetric synthesis of complex natural products and pharmaceuticals. nih.govsigmaaldrich.com The specific (2R) configuration serves as a template, guiding the stereochemical outcome of reactions at the carbonyl group or at the alpha-carbon, leading to the synthesis of intricate molecules with multiple, well-defined stereocenters.

Precursor to Enantiomerically Enriched Fluorinated Compounds

This compound is a versatile starting material for a variety of enantiomerically pure fluorinated compounds. The ketone functionality can be readily transformed into other functional groups, such as amines and alcohols, while preserving the crucial C-F stereocenter.

Enantiomerically pure β-fluoroamines are important structural motifs in many biologically active compounds. The synthesis of these compounds from this compound can be achieved through stereoselective reductive amination. This reaction involves the initial formation of an imine or enamine by reacting the ketone with a primary or secondary amine, followed by reduction. The choice of reducing agent and reaction conditions is critical for controlling the stereochemistry of the newly formed stereocenter at C1.

For example, the synthesis of derivatives like (1S,2R)-N-benzyl-2-fluoro-N-methylcyclohexan-1-amine proceeds via the reaction of this compound with N-methylbenzylamine, followed by stereoselective reduction of the resulting iminium ion. The approach of the reducing agent is sterically hindered by the fluorine atom and the existing ring conformation, leading to the preferential formation of one diastereomer. The asymmetric catalytic reduction of imines is one of the most direct methods for preparing chiral amine compounds.

Table 1: Synthesis of β-Fluoroamines via Reductive Amination

| Reactant 1 | Reactant 2 | Reducing Agent | Product | Key Feature |

|---|---|---|---|---|

| This compound | N-methylbenzylamine | Sodium triacetoxyborohydride | (1S,2R)-N-benzyl-2-fluoro-N-methylcyclohexan-1-amine | Stereoselective formation of a new C-N bond and stereocenter. |

The stereoselective reduction of the carbonyl group in this compound provides access to valuable fluorinated cyclohexanols. These products contain two adjacent stereocenters, one bearing a fluorine atom and the other a hydroxyl group. The facial selectivity of the hydride attack on the carbonyl carbon determines the configuration of the resulting alcohol (syn or anti).

Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used. The stereochemical outcome is influenced by factors such as the steric hindrance posed by the fluorine atom and the potential for chelation control. For instance, reduction often proceeds to give the cis or syn diastereomer, (1R,2R)-2-fluorocyclohexan-1-ol, as the major product. nih.gov

Table 2: Diastereoselective Reduction of this compound

| Ketone | Reducing Agent | Major Diastereomer | Minor Diastereomer |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | (1R,2R)-2-fluorocyclohexan-1-ol (cis) | (1S,2R)-2-fluorocyclohexan-1-ol (trans) |

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters, or in the case of cyclic ketones, into lactones. wikipedia.orgorganic-chemistry.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and proceeds with retention of stereochemistry at the migrating center. alfa-chemistry.com

When applied to this compound, the Baeyer-Villiger oxidation yields a chiral fluorinated lactone. The regioselectivity of the oxygen insertion is governed by the migratory aptitude of the adjacent carbon atoms. In this case, the more substituted carbon (C6) preferentially migrates, leading to the formation of 6-fluoro-oxepan-2-one. This transformation is typically carried out using peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA). sigmaaldrich.com The resulting fluorinated lactones are valuable intermediates for the synthesis of complex molecules, including natural products. alfa-chemistry.com

Integration into Multi-Step Synthetic Strategies for Target Molecules

A multi-step synthesis involves a sequence of chemical reactions to create a complex molecule from simpler starting materials. vapourtec.com this compound serves as an excellent starting point in such sequences due to its inherent functionality and chirality. Its integration allows for the efficient construction of complex fluorinated targets.

For instance, the synthesis of a complex pharmaceutical intermediate might begin with the stereoselective reduction of this compound to the corresponding fluorocyclohexanol. The hydroxyl group can then be protected, followed by further functionalization of the cyclohexane (B81311) ring. The fluorine atom, introduced at the beginning of the synthesis, remains intact and influences the reactivity and conformation of the intermediates throughout the synthetic sequence. The ability to link individual reactions into multi-step sequences allows for a rapid route to the desired complex product. syrris.jp These strategies are essential in synthetic chemistry for creating a wide range of compounds for various applications. vapourtec.com

Utility in the Synthesis of Fluorinated Agrochemicals and Pharmaceuticals

The introduction of fluorine into agrochemicals and pharmaceuticals can significantly enhance their biological activity, metabolic stability, and lipophilicity. This compound is a key starting material for synthesizing such compounds. Its use as a chiral building block ensures the production of single-enantiomer drugs, which is often a regulatory requirement due to the different pharmacological profiles of enantiomers.

The diverse chemical transformations possible with this compound—leading to fluorinated amines, alcohols, and lactones—provide access to a wide array of fluorinated scaffolds. These scaffolds can be further elaborated to produce novel pesticides, herbicides, or drug candidates with improved efficacy and safety profiles. For example, the fluorinated cyclohexanol (B46403) or fluoroamine core derived from this starting material could be a central component of a new bioactive molecule.

Analytical Methodologies for Enantiomeric Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. nih.gov The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. nih.gov For a ketone like 2-fluorocyclohexan-1-one, polysaccharide-based CSPs are particularly effective. These phases, typically derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, possess helical polymer structures that create chiral cavities and grooves.

The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector of the CSP. chromatographyonline.com The precise nature of these interactions dictates the degree of separation, or chiral recognition. The choice of mobile phase is also crucial; for 2-fluorocyclohexan-1-one, a normal-phase system consisting of a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol) is commonly employed. The alcohol component of the mobile phase competes with the analyte for polar interaction sites on the CSP, and its concentration is optimized to achieve the best balance between retention and resolution.

A typical analysis would involve dissolving the sample in the mobile phase, injecting it into the HPLC system, and monitoring the elution profile with a UV detector. The enantiomeric excess (ee) is then calculated from the relative peak areas of the two enantiomers.

Table 1: Illustrative Chiral HPLC Parameters for 2-Fluorocyclohexan-1-one Enantiomers

| Parameter | Value |

| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 210 nm |

| Retention Time (2S)-enantiomer | 8.2 min |

| Retention Time (2R)-enantiomer | 9.5 min |

| Resolution (Rs) | > 2.0 |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) is another principal technique for separating volatile chiral compounds like 2-fluorocyclohexan-1-one. hplc.sk The separation is achieved using a capillary column coated with a chiral stationary phase. Derivatized cyclodextrins are the most common and effective CSPs for this purpose. hplc.skgcms.czresearchgate.net Cyclodextrins are cyclic oligosaccharides that form a cone-shaped structure with a hydrophobic inner cavity and a hydrophilic outer surface. hplc.sksigmaaldrich.com

Chiral recognition occurs as the enantiomers partition between the carrier gas and the stationary phase. The differential inclusion of the enantiomers into the cyclodextrin (B1172386) cavity, along with interactions at the mouth of the cavity, results in different retention times. sigmaaldrich.com The choice of the cyclodextrin derivative (e.g., permethylated, acetylated) is critical for achieving separation.

The analysis involves injecting a vaporized sample into the GC. A high-velocity carrier gas, such as hydrogen or helium, transports the analyte through the column. hplc.sk The column temperature is carefully controlled, often using a specific temperature program, to optimize the separation. The separated enantiomers are then detected, typically by a Flame Ionization Detector (FID), and the enantiomeric excess is determined by comparing the integrated peak areas.

Table 2: Representative Chiral GC Conditions for 2-Fluorocyclohexan-1-one Enantiomers

| Parameter | Value |

| Column | Derivatized β-cyclodextrin on a polysiloxane phase (e.g., Chirasil-DEX CB) |

| Dimensions | 25 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Hydrogen |

| Inlet Temperature | 250°C |

| Oven Program | 60°C (hold 1 min), then ramp to 150°C at 5°C/min |

| Detector | FID at 250°C |

| Retention Time (2S)-enantiomer | 15.3 min |

| Retention Time (2R)-enantiomer | 15.9 min |

| Separation Factor (α) | 1.05 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess (ee) Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used to determine enantiomeric excess. iisc.ac.in Since enantiomers are indistinguishable in a standard (achiral) NMR environment, a chiral auxiliary must be added to the sample to induce a chemical shift difference between the signals of the two enantiomers. iisc.ac.in This is achieved by creating diastereomeric interactions, which are energetically different and thus result in distinct NMR spectra.

Chiral Solvating Agents (CSAs) are chiral molecules that form weak, transient diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions like hydrogen bonding or dipole-dipole forces. iisc.ac.innih.gov This association creates a different average magnetic environment for each enantiomer, leading to the splitting of one or more NMR signals into two distinct sets of peaks. The enantiomeric excess can be calculated by integrating the corresponding signals for each enantiomer. For a ketone like 2-fluorocyclohexan-1-one, CSAs such as chiral alcohols or acids can be effective.

Chiral Lanthanide Shift Reagents (LSRs) are coordination complexes of a lanthanide ion (commonly Europium or Praseodymium) with a chiral organic ligand. mit.edursc.org The ketone's carbonyl oxygen in 2-fluorocyclohexan-1-one can act as a Lewis base, coordinating to the Lewis acidic lanthanide center of the LSR. libretexts.org This interaction brings the enantiomers into the strong magnetic field of the paramagnetic lanthanide ion, causing significant shifts in the NMR spectrum, particularly for protons close to the coordination site. libretexts.org

Because the LSR is chiral, it forms diastereomeric complexes with the (2R) and (2S) enantiomers, resulting in different induced shifts (Δδ) for their respective protons. rsc.org This allows for the baseline separation of signals from the two enantiomers, enabling accurate quantification by integration. A common example is Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).

Table 3: Hypothetical ¹H-NMR Data for Racemic 2-Fluorocyclohexan-1-one with Eu(hfc)₃

| Proton | Original δ (ppm) | δ with LSR (R-enantiomer) | δ with LSR (S-enantiomer) | ΔΔδ (ppm) |

| H2 (methine) | 4.85 | 8.50 | 8.35 | 0.15 |

| H6 (methylene) | 2.50 | 5.20 | 5.10 | 0.10 |

Another robust NMR method involves the covalent reaction of the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent (CDA) to form a mixture of diastereomers. chromatographyonline.com Unlike enantiomers, diastereomers have different physical properties and, therefore, inherently different NMR spectra. libretexts.org

For 2-fluorocyclohexan-1-one, the ketone functional group can be reacted with a chiral hydrazine (B178648) or a primary amine to form diastereomeric hydrazones or imines, respectively. The resulting diastereomers will exhibit distinct chemical shifts and/or coupling constants for corresponding nuclei. After the reaction is complete, a standard NMR spectrum is acquired. The relative concentrations of the diastereomers, which directly correspond to the relative amounts of the original enantiomers, can be determined by integrating their well-resolved signals. This method provides a reliable and accurate measurement of the enantiomeric excess.

Emerging Research Directions and Future Perspectives in the Chemistry of 2r 2 Fluorocyclohexan 1 One

Development of Novel Asymmetric Synthetic Methodologies

The creation of a stereodefined carbon-fluorine bond is a significant challenge in organic synthesis. For ketones, this is particularly difficult compared to aldehydes. However, recent advancements in organocatalysis have provided powerful tools for the asymmetric α-fluorination of cyclic ketones to produce specific enantiomers like (2R)-2-fluorocyclohexan-1-one. nih.gov

One highly successful approach utilizes primary amine-based organocatalysts derived from Cinchona alkaloids. acs.org These catalysts, in conjunction with an electrophilic fluorine source such as N-Fluorobenzenesulfonimide (NFSI), can facilitate the direct and highly enantioselective fluorination of a wide variety of cyclic ketones. acs.orgprinceton.edu This method has proven effective for five-, six-, and seven-membered ring systems, achieving excellent yields and enantiomeric excesses, often up to 99%. nih.govacs.org

Another innovative strategy involves the synergistic combination of two distinct catalytic cycles: chiral anion phase-transfer catalysis and enamine catalysis. thieme-connect.comacs.org This dual-catalyst system employs a chiral phosphoric acid and a protected primary amino acid to activate both the ketone substrate (via enamine formation) and the electrophilic fluorinating agent, Selectfluor. This cooperative approach has successfully expanded the scope of asymmetric fluorination to include more challenging α-branched cyclohexanones, affording the desired α-fluorinated products with high levels of enantioselectivity. thieme-connect.com

| Methodology | Catalyst System | Fluorine Source | Key Features |

|---|---|---|---|

| Primary Amine Organocatalysis | Cinchona Alkaloid-derived Primary Amine + Trichloroacetic Acid | NFSI | High yields and enantioselectivity (up to 99% ee); broad substrate scope for various ring sizes. nih.govacs.org |

| Dual-Catalyst System | Chiral Phosphoric Acid + Protected Amino Acid (e.g., Phenylalanine derivative) | Selectfluor | Synergistic activation of both ketone and fluorinating agent; effective for α-branched cyclohexanones. thieme-connect.comacs.org |

Exploration of New Reactivity Profiles and Catalytic Transformations

The reactivity of α-fluoroketones like this compound is complex and influenced by a combination of steric and electronic factors. sapub.org The strong electron-withdrawing nature of the fluorine atom activates the carbonyl group towards nucleophilic attack. beilstein-journals.org However, the reactivity profile is not solely dictated by simple electronegativity arguments.

Computational and experimental studies have shown that the conformational preferences of α-fluoroketones play a crucial role. beilstein-journals.org It has been demonstrated that α-fluoroacetophenone is surprisingly less reactive towards borohydride (B1222165) reduction than its chloro- and bromo-analogs. This is attributed to a higher energetic barrier for the fluorinated compound to adopt the ideal reactive conformation, where the carbon-halogen bond is orthogonal to the carbonyl group, which is necessary for optimal orbital overlap. beilstein-journals.org In solution, 2-fluorocyclohexanone (B1314666) favors an equatorial conformation where the C-F and C=O bonds are in the same plane, which can also influence its reactivity. nih.gov

Beyond simple additions, new catalytic transformations are being explored. For instance, biocatalytic approaches using transaminase (TA) enzymes have revealed a novel reactivity pathway for α-fluoroketones. Instead of the expected amination, these enzymes can catalyze a hydrodefluorination reaction, converting the α-fluoroketone back to its non-fluorinated ketone counterpart under mild, aqueous conditions. whiterose.ac.ukresearchgate.net This enzymatic process can even be performed in a regio- or stereoselective manner, opening new avenues for selective C-F bond cleavage. researchgate.net

Advanced Computational Studies for Predictive Modeling of Fluorinated Systems

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of fluorinated molecules. Theoretical studies allow researchers to investigate molecular properties that are difficult to measure experimentally, thereby guiding synthetic efforts and explaining observed reactivity. nih.gov

Density Functional Theory (DFT) calculations have been instrumental in elucidating the conformational preferences of 2-fluorocyclohexanone. These studies have confirmed that while the axial conformer is preferred in the gas phase, the equatorial form becomes more stable in solution, a shift driven by the molecule's dipole moment and its interaction with the solvent. nih.gov Such computational models can also predict spectroscopic parameters like NMR chemical shifts and coupling constants, which are vital for stereochemical determination. nih.gov

More advanced computational approaches are being developed to predict the impact of fluorination on biological activity and reaction kinetics. nih.gov Machine learning and other in silico models are now used to forecast how fluorine substitution affects a molecule's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. acs.orgnih.gov Furthermore, cost-effective computational protocols are being designed to accurately calculate reaction rate constants, such as those for the atmospheric oxidation of fluorinated compounds, which helps in predicting reactivity trends and environmental impact. rsc.org These predictive models accelerate the drug discovery process and the design of new functional materials by allowing for the rapid screening of virtual compounds. nih.gov

| Computational Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Conformational Analysis | Predicts stable conformers in gas phase vs. solution; explains reactivity based on molecular geometry. nih.gov |

| Molecular Dynamics Simulations | Enzyme-Ligand Interactions | Reveals binding modes and stabilization of enzyme-substrate complexes involving organofluorine compounds. acs.org |

| Machine Learning / QSAR | ADMET & Reactivity Prediction | Forecasts biological activity, toxicity, and reaction outcomes, accelerating materials and drug development. nih.gov |

Expanding Synthetic Utility in Specialized Chemical Syntheses

This compound is a valuable "fluorinated building block"—a versatile intermediate used in the synthesis of more complex molecules. ossila.comalfa-chemistry.com The strategic incorporation of fluorine is a dominant approach in modern drug discovery, with fluorinated compounds accounting for a significant portion of newly approved pharmaceuticals. tandfonline.comnih.gov The C-F bond can enhance metabolic stability, modulate acidity/basicity, and improve binding affinity to biological targets. fluorochem.co.uk

The synthetic utility of chiral α-fluoroketones is demonstrated in their use in complex, multi-step reaction sequences. For example, α-fluoro-β-keto esters, which can be derived from compounds like this compound, are key precursors in one-pot fluorination and Robinson annulation reactions. nih.gov This powerful sequence, often promoted by organocatalysts, allows for the asymmetric synthesis of highly functionalized fluorinated cyclohexenones. These products, bearing multiple stereocenters, are themselves valuable intermediates for biologically active compounds, including potential antitumor agents and aromatase inhibitors. nih.govresearchgate.net The ability to construct such complex, stereodefined fluorinated scaffolds highlights the expanding role of this compound as a cornerstone in modern synthetic and medicinal chemistry. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methods are recommended for preparing (2R)-2-fluorocyclohexan-1-one with high enantiomeric purity?

- Methodological Answer : Enantioselective fluorination or kinetic resolution using chiral catalysts (e.g., organocatalysts or metal complexes) can achieve high enantiomeric excess (ee). For example, fluorocyclohexane derivatives often employ stereocontrolled fluorination via electrophilic fluorine sources (e.g., Selectfluor®) under optimized reaction conditions (temperature, solvent polarity) . Post-synthetic purification via chiral HPLC or recrystallization may further enhance purity.

Q. How can the stereochemical configuration of this compound be experimentally confirmed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR and -NMR, can differentiate diastereotopic protons and fluorine coupling patterns. X-ray crystallography provides definitive stereochemical assignment by resolving spatial arrangements of substituents. Chiral chromatography (e.g., using a Chiralpak® column) compares retention times with known standards .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at -20°C to prevent oxidation or moisture-induced degradation. Use amber vials to avoid photolytic decomposition. Regular purity checks via GC-MS or HPLC are recommended to monitor stability over time .

Advanced Research Questions

Q. How does the fluorine substituent influence the conformational dynamics of this compound?

- Methodological Answer : Fluorine’s electronegativity induces axial preference due to dipole minimization. Conformational analysis via dynamic NMR (DNMR) at variable temperatures can track chair-chair interconversion rates. Computational methods (e.g., DFT calculations at the B3LYP/6-31G** level) model energy barriers between conformers .

Q. What strategies mitigate competing side reactions during the synthesis of this compound?

- Methodological Answer : Competing keto-enol tautomerism or over-fluorination can be minimized by controlling reaction temperature (0–25°C) and using stoichiometric fluorine sources. Additives like Lewis acids (e.g., BF-EtO) may stabilize transition states. Reaction monitoring via TLC or inline IR spectroscopy allows real-time optimization .

Q. How can enantiomeric impurities in this compound be quantified?

- Methodological Answer : Chiral derivatization agents (e.g., Mosher’s acid chloride) convert enantiomers into diastereomers for separation via GC-MS. Alternatively, enantioselective LC-MS/MS with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) provides high-resolution quantification .

Q. What analytical techniques resolve contradictions in spectral data for this compound?

- Methodological Answer : Discrepancies in -NMR or IR spectra may arise from solvent effects or impurities. Cross-validate using high-field NMR (≥500 MHz) and hyphenated techniques like LC-NMR. Compare experimental data with computational predictions (e.g., ACD/Labs or Gaussian) to identify anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.